

An In-depth Technical Guide to 2-Fluoropentanoic Acid

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Compound of Interest

Compound Name: 2-fluoropentanoic acid

CAS No.: 1578-56-9

Cat. No.: B073805

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An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of **2-fluoropentanoic acid**.

IUPAC Name: **2-Fluoropentanoic acid** CAS Number: 1578-56-9

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. **2-Fluoropentanoic acid**, a five-carbon carboxylic acid featuring a fluorine atom at the alpha position, represents a valuable building block in the synthesis of novel therapeutic agents and a subject of interest for fundamental chemical research.

This technical guide provides a comprehensive overview of **2-fluoropentanoic acid**, detailing its synthesis, physicochemical properties, and known applications, with a particular focus on its relevance to drug discovery and development. The information presented herein is intended to equip researchers and scientists with the knowledge necessary to effectively utilize this compound in their work.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical characteristics is paramount for its application in research and development. This section details the key properties of **2-fluoropentanoic acid**.

General Properties

Property	Value	Source
IUPAC Name	2-Fluoropentanoic acid	[1]
CAS Number	1578-56-9	[1]
Molecular Formula	C ₅ H ₉ FO ₂	[1]
Molecular Weight	120.12 g/mol	[1]
Canonical SMILES	CCCC(F)C(=O)O	[1]
InChI	InChI=1S/C5H9FO2/c1-2-3-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8)	[1]
InChI Key	AAYYJYDNERMSOZ-UHFFFAOYSA-N	[1]

Spectroscopic Data

Spectroscopic data is crucial for the unambiguous identification and characterization of a chemical compound. While experimental spectra for **2-fluoropentanoic acid** are not readily available in public databases, the following represents predicted data and typical spectral features for α -fluorocarboxylic acids.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of **2-fluoropentanoic acid** is expected to show characteristic signals for the propyl chain, with the proton at the α -carbon (C2) being split by both the adjacent protons on C3 and the fluorine atom. The signal for the carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy (Predicted)

In the carbon-13 NMR spectrum, the carbon atom bonded to the fluorine (C2) will exhibit a significant downfield shift and will be split into a doublet due to coupling with the ^{19}F nucleus. The other carbon signals of the pentanoyl chain will also be present at their characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of **2-fluoropentanoic acid** will be characterized by a broad absorption band in the region of $2500\text{-}3300\text{ cm}^{-1}$ corresponding to the O-H stretching of the carboxylic acid. A strong absorption band around $1700\text{-}1725\text{ cm}^{-1}$ will be indicative of the C=O stretching of the carbonyl group. The C-F bond stretching vibration is expected to appear in the fingerprint region, typically between $1000\text{ and }1400\text{ cm}^{-1}$.

Mass Spectrometry

The mass spectrum of **2-fluoropentanoic acid** will show a molecular ion peak (M^+) corresponding to its molecular weight. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group ($\text{M}-17$) and the carboxyl group ($\text{M}-45$). The presence of fluorine will also influence the fragmentation pattern.

Synthesis Methodology

The synthesis of α -fluorocarboxylic acids, such as **2-fluoropentanoic acid**, can be achieved through several synthetic routes. A common and effective method involves a three-step sequence starting from the corresponding non-fluorinated carboxylic acid, pentanoic acid. This approach leverages the well-established Hell-Volhard-Zelinsky reaction for α -bromination, followed by nucleophilic fluorination and subsequent hydrolysis.^[2]

Experimental Protocol: A Three-Step Synthesis

This protocol is adapted from the synthesis of the homologous 2-fluorooctanoic acid and provides a reliable method for the preparation of **2-fluoropentanoic acid**.^[2]

Step 1: α -Bromination of Pentanoic Acid (Hell-Volhard-Zelinsky Reaction)

This initial step introduces a bromine atom at the α -position of pentanoic acid, which serves as a leaving group for the subsequent fluorination reaction.

- Materials:
 - Pentanoic acid
 - Red phosphorus
 - Bromine
 - Methanol
 - Dichloromethane
 - Sodium sulfate
- Procedure:
 - To a flask containing pentanoic acid, add a catalytic amount of red phosphorus.
 - Slowly add bromine to the mixture while stirring. The reaction is exothermic and should be controlled.
 - After the addition is complete, continue stirring until the reaction is complete (monitoring by TLC or GC is recommended).
 - Carefully add methanol to the reaction mixture to convert the resulting acyl bromide to the methyl ester.
 - Extract the product, methyl 2-bromopentanoate, with dichloromethane.
 - Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
 - Purify the product by distillation under reduced pressure.

Step 2: Nucleophilic Fluorination of Methyl 2-Bromopentanoate

In this step, the bromine atom is displaced by a fluoride ion to introduce the fluorine atom at the α -position.

- Materials:

- Methyl 2-bromopentanoate
- Potassium fluoride (anhydrous)
- A suitable high-boiling point solvent (e.g., diethylene glycol or N,N-dimethylformamide)
- Procedure:
 - In a flask equipped with a reflux condenser, combine methyl 2-bromopentanoate and anhydrous potassium fluoride in the chosen solvent.
 - Heat the mixture to a high temperature (typically >150 °C) and maintain for several hours.
 - Monitor the reaction progress by TLC or GC.
 - Upon completion, cool the reaction mixture and pour it into water.
 - Extract the product, methyl 2-fluoropentanoate, with a suitable organic solvent (e.g., diethyl ether).
 - Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
 - Purify the product by distillation.

Step 3: Hydrolysis of Methyl 2-Fluoropentanoate

The final step involves the hydrolysis of the methyl ester to yield the desired **2-fluoropentanoic acid**.

- Materials:
 - Methyl 2-fluoropentanoate
 - Aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide)
 - Hydrochloric acid (concentrated)
 - Diethyl ether

- Procedure:
 - Dissolve methyl 2-fluoropentanoate in an aqueous solution of a strong base.
 - Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitoring by TLC is recommended).
 - Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is acidic.
 - Extract the product, **2-fluoropentanoic acid**, with diethyl ether.
 - Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
 - Remove the solvent under reduced pressure to obtain the final product. Further purification can be achieved by distillation or crystallization if necessary.

Caption: Three-step synthesis of **2-fluoropentanoic acid**.

Applications in Drug Discovery and Development

The introduction of fluorine at the α -position of a carboxylic acid can significantly impact its biological activity. The high electronegativity of fluorine can alter the pKa of the carboxylic acid, influencing its ionization state at physiological pH. Furthermore, the C-F bond is exceptionally stable and can block metabolic oxidation at the α -position, thereby increasing the metabolic stability and half-life of a drug candidate.

While specific drugs containing the **2-fluoropentanoic acid** moiety are not yet prevalent in the market, the α -fluoro carboxylic acid scaffold is of significant interest in medicinal chemistry. For instance, fluorinated analogs of non-steroidal anti-inflammatory drugs (NSAIDs) have been investigated to modulate their activity and pharmacokinetic profiles. The introduction of fluorine can influence the binding to cyclooxygenase (COX) enzymes and alter the metabolic fate of the drug.

Derivatives of **2-fluoropentanoic acid** can be utilized as building blocks for the synthesis of more complex molecules, including enzyme inhibitors and receptor modulators. The unique

steric and electronic properties of the α -fluoro group can be exploited to achieve specific interactions with biological targets.

Caption: Impact of α -fluorination on drug properties.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling **2-fluoropentanoic acid**. It is classified as a corrosive liquid and can cause skin and eye irritation.[1]

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
- Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
- Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-Fluoropentanoic acid is a valuable chemical entity with significant potential in the fields of organic synthesis and medicinal chemistry. Its synthesis, while requiring careful execution, is achievable through established chemical transformations. The unique properties conferred by the α -fluorine atom make it an attractive building block for the development of novel pharmaceuticals with improved metabolic stability and tailored biological activity. This guide provides a foundational understanding of **2-fluoropentanoic acid**, empowering researchers to explore its full potential in their scientific endeavors.

References

- Nemes, A., Szabó, D., & Rábai, J. (2019). Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment. *Fluorine Notes*, 6(127).

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Sources

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- [2. Volume # 6\(127\), November - December 2019 — "Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment" \[notes.fluorine1.ru\]](#)
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